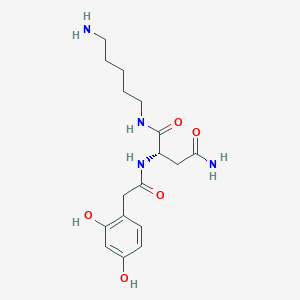
2,4-Dihydroxyphenylacetylasparaginyl cadaverine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La d-Tubocurarina es un alcaloide bencilisoquinolina tóxico, históricamente conocido por su uso como veneno de flecha por los indígenas sudamericanos . Fue aislado por primera vez por Harold King en 1935 y se usó clínicamente para inducir el bloqueo neuromuscular durante las cirugías . La d-Tubocurarina es un agente bloqueador neuromuscular no despolarizante que actúa inhibiendo la actividad de la acetilcolina en la unión neuromuscular .
Métodos De Preparación
La d-Tubocurarina se obtiene principalmente de la corteza de la planta sudamericana Chondrodendron tomentosum . La preparación sintética de d-Tubocurarina implica varios pasos, incluida la extracción del alcaloide del material vegetal, seguida de procesos de purificación . Los métodos de producción industrial a menudo implican el uso de solventes como metanol y etanol para la extracción y purificación .
Análisis De Reacciones Químicas
La d-Tubocurarina se somete a diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la d-Tubocurarina puede conducir a la formación de derivados de quinona .
Aplicaciones Científicas De Investigación
La d-Tubocurarina ha sido ampliamente estudiada por sus aplicaciones en química, biología, medicina e industria. En medicina, históricamente se ha utilizado como relajante muscular durante las cirugías . En la investigación científica, la d-Tubocurarina se utiliza para estudiar los mecanismos de la transmisión neuromuscular y los efectos de los agentes bloqueadores neuromusculares . También se utiliza en estudios farmacológicos para investigar las interacciones de los alcaloides con los receptores nicotínicos de acetilcolina .
Mecanismo De Acción
La d-Tubocurarina ejerce sus efectos bloqueadores neuromusculares inhibiendo la actividad de la acetilcolina en los receptores nicotínicos postsinápticos . Actúa como un antagonista competitivo reversible, reduciendo la probabilidad de activación por la acetilcolina y previniendo la despolarización de los nervios afectados . Este mecanismo distingue a la d-Tubocurarina de otros agentes bloqueadores neuromusculares y la clasifica como un bloqueador neuromuscular no despolarizante .
Comparación Con Compuestos Similares
La d-Tubocurarina a menudo se compara con otros agentes bloqueadores neuromusculares como el rocuronio y el cisatracurio . A diferencia de la d-Tubocurarina, estos agentes más nuevos tienen duraciones de acción más cortas y menos efectos secundarios . Otros compuestos similares incluyen alcaloides bisbencilisoquinolina como BBIQA1 y BBIQA2, que tienen afinidades similares a los receptores nicotínicos de acetilcolina pero difieren en sus potencias y mecanismos de acción .
Propiedades
Número CAS |
112111-38-3 |
|---|---|
Fórmula molecular |
C17H26N4O5 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |
Clave InChI |
XAMAJKAMABMMPO-ZDUSSCGKSA-N |
SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
SMILES isomérico |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |
SMILES canónico |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
Sinónimos |
2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















